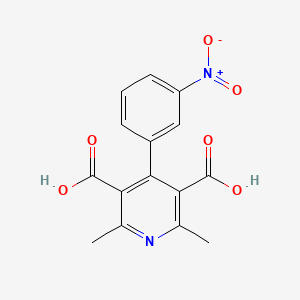
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid is a chemical compound known for its role in the synthesis of various pharmacologically active molecules. It is particularly significant in the preparation of benidipine hydrochloride metabolites, which are studied for their potential as antihypertensive and antianginal agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the alkaline hydrolysis of precursor compounds in aqueous ethanol. For instance, the synthesis of its 3-methylthiomethyl ester variant was achieved with an 83% yield using this method . Another method includes esterification of optically active monocarboxylic acids, which are derived from racemic mixtures through optical resolution using cinchonidine and cinchonine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis and esterification techniques. The specific conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitrophenyl group, potentially forming nitroso or amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or nitroso-substituted variants. These derivatives can have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemical products, including those for therapeutic use.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid and its derivatives involves their interaction with calcium channels. As calcium antagonists, these compounds inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is particularly relevant in the context of antihypertensive and antianginal therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester: Used in the prevention and therapy of atherosclerotic degradation of arterial walls.
Dipicolinic acid (2,6-Pyridinedicarboxylic acid): Known for its role in bacterial spore resistance and stability.
Uniqueness
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid is unique due to its specific structural features and its role in the synthesis of benidipine hydrochloride metabolites. Its ability to act as a calcium antagonist sets it apart from other similar compounds, making it particularly valuable in the development of cardiovascular drugs .
Eigenschaften
CAS-Nummer |
88434-68-8 |
|---|---|
Molekularformel |
C15H12N2O6 |
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C15H12N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-4-3-5-10(6-9)17(22)23/h3-6H,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
QLKWNZOBTJKSCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


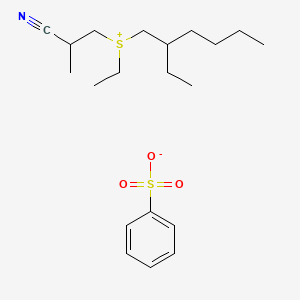


![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
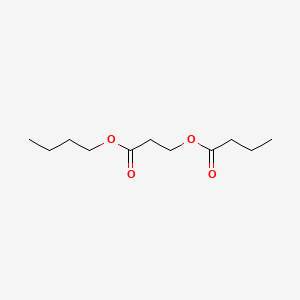

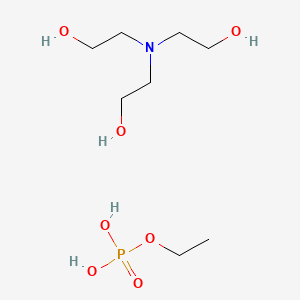





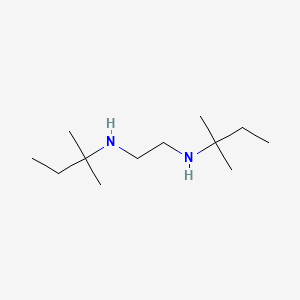
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
